![molecular formula C30H33N3O5S B1683989 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide CAS No. 925701-49-1](/img/structure/B1683989.png)
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Vue d'ensemble
Description
KU-60019 est un inhibiteur puissant et sélectif de la kinase ATM (Ataxia Telangiectasia Mutated). La kinase ATM est un membre de la famille des kinases apparentées à la phosphatidylinositol-3-kinase, qui joue un rôle crucial dans la régulation des points de contrôle du cycle cellulaire et de la réparation de l'ADN. KU-60019 s'est avéré très efficace pour radiosensibiliser les cellules gliomateuses humaines, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
KU-60019 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de divers intermédiaires chimiques. La synthèse commence généralement par la préparation d'un dérivé de thioxanthène, qui est ensuite soumis à d'autres modifications chimiques pour introduire les motifs morpholine et pyrane. Le produit final est obtenu par des étapes de purification et de cristallisation .
Méthodes de production industrielle
La production industrielle de KU-60019 implique le passage à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté optimale. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
KU-60019 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les cycles morpholine et pyrane. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent généralement des températures modérées et l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO).
Réactions d'oxydation: Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés en conditions acides ou basiques.
Réactions de réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent entraîner des changements de l'état d'oxydation du composé .
Applications de la recherche scientifique
KU-60019 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie:
Chimie: Utilisé comme outil pour étudier l'inhibition de la kinase ATM et ses effets sur les mécanismes de réparation de l'ADN.
Biologie: Employé dans la recherche sur la régulation du cycle cellulaire et la réponse cellulaire aux dommages de l'ADN.
Médecine: Investigué pour son potentiel en tant que radiosensibilisateur dans la thérapie contre le cancer, en particulier pour le traitement des gliomes. .
Industrie: Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la kinase ATM et les voies associées.
Mécanisme d'action
KU-60019 exerce ses effets en inhibant sélectivement la kinase ATM. La kinase ATM est activée en réponse aux cassures double brin de l'ADN et joue un rôle crucial dans l'initiation des processus de réparation de l'ADN. En inhibant la kinase ATM, KU-60019 empêche la phosphorylation des substrats clés impliqués dans la réparation de l'ADN, tels que H2AX et p53. Cette inhibition entraîne une sensibilité accrue des cellules cancéreuses à la radiothérapie, car les cellules sont incapables de réparer efficacement les dommages de l'ADN .
Applications De Recherche Scientifique
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide, also known as KU-60019, is a chemical compound with applications in scientific research, particularly in cancer therapy and DNA damage repair. It is a selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase, playing a crucial role in modulating cellular responses to DNA damage.
Scientific Research Applications
KU-60019 is valuable in scientific research due to its role in DNA damage repair and its potential therapeutic applications in cancer treatment. The compound's applications are related to its function as an ATM kinase inhibitor.
ATM Kinase Inhibition
KU-60019 functions primarily by inhibiting ATM kinase activity, which is essential for DNA damage response and repair mechanisms. It binds to the ATP-binding pocket of ATM, preventing the phosphorylation of downstream substrates involved in DNA repair and cell cycle arrest. The compound has a high potency in inhibiting ATM activity, with an IC50 value of 6.3 nM. The inhibition of ATM leads to decreased phosphorylation of key proteins involved in cell cycle regulation and DNA repair, such as p53 and γ-H2AX.
Cancer Therapy
Research has explored the potential application of KU-60019 in cancer therapy. By inhibiting ATM signaling, KU-60019 can impair a cancer cell's ability to repair DNA damage, making it more susceptible to the cytotoxic effects of radiotherapy.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of KU-60019. These studies typically involve:
- Analyzing binding affinities
- Assessing drug-target residence time
- Evaluating the impact of KU-60019 on downstream signaling pathways
These studies help elucidate the potential therapeutic roles this compound may play.
Mécanisme D'action
KU-60019 exerts its effects by selectively inhibiting the ATM kinase. ATM kinase is activated in response to DNA double-strand breaks and plays a crucial role in initiating DNA repair processes. By inhibiting ATM kinase, KU-60019 prevents the phosphorylation of key substrates involved in DNA repair, such as H2AX and p53. This inhibition leads to increased sensitivity of cancer cells to radiation therapy, as the cells are unable to effectively repair DNA damage .
Comparaison Avec Des Composés Similaires
KU-60019 est comparé à d'autres inhibiteurs de la kinase ATM, tels que KU-55933, KU-59403 et CP-466722. Bien que tous ces composés ciblent la kinase ATM, KU-60019 se distingue par sa puissance et sa sélectivité supérieures. Il a une valeur de CI50 de 6,3 nanomolaires, ce qui est significativement inférieur à celle de KU-55933, ce qui en fait un inhibiteur plus efficace. De plus, KU-60019 a montré une plus grande sélectivité par rapport à d'autres kinases, telles que la protéine kinase dépendante de l'ADN et la kinase ATR, soulignant encore son unicité .
Liste des composés similaires
- KU-55933
- KU-59403
- CP-466722
- AZ31
- AZ32
- AZD0156
- AZD1390
Activité Biologique
The compound 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide , commonly referred to as KU-60019 , is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase. This compound has garnered significant attention in the field of cancer research due to its ability to modulate cellular responses to DNA damage, making it a promising candidate for therapeutic applications.
Chemical Structure and Properties
KU-60019 features a complex organic structure that includes a morpholine ring and a thioxanthene moiety. Its molecular formula is with a molecular weight of approximately 547.67 g/mol. The structural characteristics contribute to its biological activity, particularly in inhibiting ATM kinase.
KU-60019 acts primarily by binding to the ATP-binding pocket of ATM, preventing its phosphorylation of downstream substrates involved in DNA repair and cell cycle regulation. This inhibition leads to decreased phosphorylation of critical proteins such as p53 and γ-H2AX, which are essential for the DNA damage response. The compound exhibits an IC50 value of 6.3 nM , indicating its high potency in inhibiting ATM activity.
1. DNA Damage Response
KU-60019 has been shown to enhance the sensitivity of cancer cells to radiation therapy by impairing their ability to repair DNA damage. In studies involving glioma cell lines (U87 and U1242), KU-60019 significantly radiosensitized these cells, leading to increased cytotoxicity when combined with ionizing radiation.
2. Inhibition of Cell Migration and Invasion
In addition to its effects on DNA repair, KU-60019 inhibits cell migration and invasion in glioma cells by more than 60% at certain concentrations. This suggests potential applications in preventing metastasis in cancer therapy.
3. Impact on Survival Signaling Pathways
Research indicates that KU-60019 compromises survival signaling pathways involving insulin and AKT, further supporting its role as a therapeutic agent in oncology. The disruption of these pathways can lead to enhanced apoptosis in cancer cells.
Case Studies
Several studies have explored the efficacy of KU-60019 in various cancer models:
Study | Cancer Type | Key Findings |
---|---|---|
Glioma | Radiosensitization effect observed; IC50 = 6.3 nM for ATM inhibition | |
Breast Cancer | Enhanced sensitivity to chemotherapeutic agents when combined with KU-60019 | |
Colorectal Cancer | Inhibition of tumor growth in xenograft models |
Propriétés
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELLOWTHJGVIC-BGYRXZFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580453 | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925701-49-1 | |
Record name | KU-60019 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KU-60019 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KU-60019?
A1: KU-60019 is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [, , , , , , ] It exerts its effects by binding to the ATM kinase domain, thereby preventing its activation and downstream signaling. This inhibition disrupts the DNA damage response (DDR), a crucial cellular pathway for repairing DNA double-strand breaks (DSBs). [, , , , , , , ] You can find more information about ATM kinase inhibitors on .
Q2: What are the downstream consequences of ATM kinase inhibition by KU-60019?
A2: KU-60019's inhibition of ATM kinase leads to a cascade of downstream effects, including:
- Impaired DNA Damage Response (DDR): KU-60019 effectively blocks the phosphorylation of key ATM targets like p53, H2AX, KAP1, and CHK2, ultimately hindering DNA repair processes. [, , , , , ]
- Reduced Pro-Survival Signaling: KU-60019 has been shown to decrease the phosphorylation of AKT, a key protein involved in cell survival and proliferation. [, , ] This effect appears to be mediated through ATM's regulation of a phosphatase acting on AKT. []
- Inhibition of Cell Migration and Invasion: Studies have shown that KU-60019 reduces the migratory and invasive capabilities of glioma cells in vitro, suggesting ATM's involvement in these processes, potentially through its influence on AKT. []
Q3: How effective is KU-60019 at radiosensitizing cancer cells?
A3: KU-60019 exhibits potent radiosensitizing effects on various cancer cells, especially those deficient in DNA repair mechanisms or with specific genetic backgrounds. [, , , , , , ] Studies have demonstrated that:
- Glioblastoma: KU-60019 effectively radiosensitizes human glioblastoma cells, particularly those with mutant p53. [, , , , ] In vivo studies using orthotopic xenograft models showed a significant increase in survival rates in mice treated with a combination of KU-60019 and radiation compared to controls. []
- Prostate Cancer: ATM inhibition by KU-60019 has shown promising results in enhancing the effects of ionizing radiation in PTEN-deficient prostate tumor cells. [, ] This synergistic effect was observed both in vitro and in vivo, highlighting the potential of targeting ATM in cancers with PTEN mutations. [, ]
Q4: Does KU-60019 interact with other cancer therapies?
A4: KU-60019 has shown promising interactions with other cancer therapies:
- Temozolomide (TMZ): While TMZ alone failed to radiosensitize certain glioblastoma cells, combining KU-60019 with TMZ and radiation resulted in slightly increased cell death. [] Furthermore, KU-60019, with or without TMZ, reduced glioma cell growth without significantly affecting human embryonic stem cell-derived astrocytes. []
- PARP Inhibitors: Studies suggest a synergistic effect between ATM and PARP1 inhibition. [] Loss of ATM function, either through genetic deficiency or KU-60019 treatment, leads to spontaneous DNA damage and increased PARylation. [] Simultaneous inhibition of PARP1 further exacerbates DNA damage, triggering the G2/M checkpoint and ultimately leading to cell death. []
Q5: Are there any biomarkers that could predict the efficacy of KU-60019 treatment?
A5: Research suggests that tumor expression levels of certain genes could potentially predict the response to KU-60019 treatment:
- TP53: Glioma-initiating cells (GICs) with low TP53 expression exhibited increased sensitivity to KU-60019 and radiation. [] This finding indicates that TP53 levels could serve as a potential biomarker for predicting the efficacy of KU-60019-mediated radiosensitization.
- PI3K: Conversely, high expression of phosphatidylinositol 3-kinase (PI3K) in GICs was associated with increased sensitivity to KU-60019 and radiation. [] This suggests that PI3K expression could also be a potential biomarker for predicting treatment response.
Q6: Is KU-60019 associated with any toxicities?
A6: Preclinical studies have shown no significant toxicity associated with KU-60019 treatment:
- Genotoxicity: No increased clastogenicity or point mutations were observed in cells treated with KU-60019 and radiation compared to radiation alone. []
- In Vivo Toxicity: Prolonged infusion of KU-60019 into the brains of mice at millimolar concentrations did not result in significant histological changes in the brain or other organs. []
Q7: Are there any alternative approaches or compounds with similar mechanisms of action?
A7: While KU-60019 is a potent and selective ATM inhibitor, research is ongoing to identify alternative strategies for modulating ATM activity and the DDR. These include:
- Other ATM Inhibitors: Several other ATM inhibitors, such as AZD0156 and KU-55933, have been developed and are being investigated for their therapeutic potential. [, , , ]
- Targeting ATM Downstream Effectors: Inhibiting downstream targets of ATM, such as CHK1/2 or WEE1, could also provide therapeutic benefits, especially in combination with DNA-damaging agents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.